![molecular formula C21H18F3N3O2S B2650278 3-(phenylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)propan-1-one CAS No. 1396852-05-3](/img/structure/B2650278.png)
3-(phenylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(phenylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H18F3N3O2S and its molecular weight is 433.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(phenylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)propan-1-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, anti-inflammatory effects, and cytotoxicity.
Chemical Structure and Properties
The molecular formula of the compound is C21H19F3N4OS, with a molecular weight of approximately 436.46 g/mol. The structure features a trifluoromethyl group, a phenylsulfanyl moiety, and an oxadiazole ring, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing trifluoromethyl groups are particularly effective against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 12.9 μM against these pathogens, suggesting that the compound may exhibit comparable activity due to its structural similarities .
Compound Name | MIC (μM) against S. aureus | MIC (μM) against MRSA |
---|---|---|
Compound A | 12.9 | 12.9 |
Compound B | 25.9 | 25.9 |
Target Compound | TBD | TBD |
Anti-inflammatory Potential
In vitro studies have demonstrated that the compound can modulate inflammatory pathways. Specifically, it has been shown to attenuate lipopolysaccharide-induced NF-κB activation, which is crucial in mediating inflammatory responses. Compounds with similar scaffolds have been reported to reduce inflammation by up to 15% in cellular models .
Cytotoxicity
Cytotoxicity assessments reveal that while many compounds exhibit significant toxic effects at higher concentrations (IC50 values often below 20 μM), the target compound appears to maintain a favorable safety profile in preliminary studies. It is essential to note that the specific cytotoxicity data for this compound is still under investigation.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated a series of oxadiazole derivatives, including the target compound, against clinical isolates of MRSA. The results indicated a promising bactericidal effect, with several analogs showing MIC values that suggest strong potential for development as antimicrobial agents .
- Case Study on Anti-inflammatory Activity : Another study focused on the anti-inflammatory effects of phenylsulfanyl derivatives in models of induced inflammation. The target compound was part of a larger series that demonstrated significant inhibition of NF-κB activation, indicating its potential use in treating inflammatory diseases .
Propiedades
IUPAC Name |
3-phenylsulfanyl-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2S/c22-21(23,24)16-6-4-5-14(11-16)19-25-20(29-26-19)15-12-27(13-15)18(28)9-10-30-17-7-2-1-3-8-17/h1-8,11,15H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCRINPRCJHTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.